Chlorure de isoquinoléine-5-sulfonyle

Vue d'ensemble

Description

Isoquinoline-5-sulfonyl chloride (IQSC) is an important sulfur-containing heterocyclic compound that has been used in a wide range of applications, including medicinal chemistry, synthetic organic chemistry, and drug discovery. IQSC has a wide variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has been used in the synthesis of various drugs, such as antibiotics and anti-cancer agents. In addition, IQSC has been used in the development of new materials, such as polymers and nanomaterials.

Applications De Recherche Scientifique

Inhibiteur des protéines kinases chez les mammifères

Le chlorure de isoquinoléine-5-sulfonyle a été démontré comme étant un inhibiteur des protéines kinases chez les mammifères . Il réalise cela en se liant de manière compétitive à l'ATP , qui est une molécule clé impliquée dans le transfert d'énergie au sein des cellules.

Production d'inhibiteurs de PKA

Ce composé peut être utilisé pour produire des inhibiteurs de la protéine kinase A (PKA) . La PKA est une enzyme qui joue un rôle dans divers processus cellulaires, notamment la division et la différenciation cellulaire, l'expression des gènes et la régulation du transport membranaire.

Synthèse du chlorhydrate de Fasudil

Le this compound est un intermédiaire important dans la synthèse du chlorhydrate de Fasudil . Le Fasudil est un inhibiteur de la kinase Rho qui agit en augmentant l'activité de la phosphatase de la chaîne légère de la myosine, conduisant à une vasodilatation et à une réduction de la tension des cellules endothéliales .

Amélioration de la microcirculation dans les tissus cérébraux

Le Fasudil, synthétisé à partir du this compound, peut améliorer la microcirculation dans les tissus cérébraux . Cela est bénéfique dans les cas où le flux sanguin vers le cerveau est compromis.

Propriétés anti-inflammatoires

Le Fasudil possède également des propriétés anti-inflammatoires . Il peut antagoniser les facteurs inflammatoires, ce qui peut être bénéfique dans les cas caractérisés par une inflammation.

Effets neuroprotecteurs

Le Fasudil présente des effets neuroprotecteurs . Il peut protéger les neurones contre l'apoptose (mort cellulaire programmée), favorisant la régénération neuronale .

Mécanisme D'action

Target of Action

Isoquinoline-5-sulfonyl Chloride is an Isoquinoline sulfonamide, which is shown to act as an inhibitor of mammalian protein kinases . These protein kinases are the primary targets of Isoquinoline-5-sulfonyl Chloride. Protein kinases play a crucial role in various cellular processes, including cell division, signal transduction, and differentiation .

Mode of Action

Isoquinoline-5-sulfonyl Chloride interacts with its targets, the protein kinases, by competitively binding to ATP . This competitive binding inhibits the activity of the protein kinases, thereby altering their function and resulting in changes in the cellular processes they regulate .

Biochemical Pathways

The inhibition of protein kinases by Isoquinoline-5-sulfonyl Chloride affects various biochemical pathways. Specifically, it impacts the pathways involving signal transduction and cell division . The downstream effects of this include changes in cell growth and differentiation .

Result of Action

The molecular and cellular effects of Isoquinoline-5-sulfonyl Chloride’s action include the inhibition of protein kinase activity, which can lead to alterations in cell growth and differentiation . This can have significant effects on various biological processes, including cell division and signal transduction .

Action Environment

The action, efficacy, and stability of Isoquinoline-5-sulfonyl Chloride can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, the pH of the environment can affect the compound’s solubility and therefore its bioavailability .

Propriétés

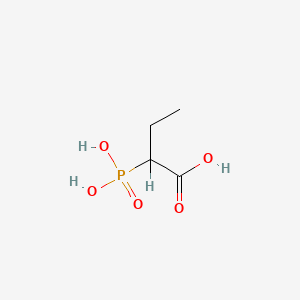

IUPAC Name |

isoquinoline-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIDHHUCCTYJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391888 | |

| Record name | Isoquinoline-5-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84468-15-5 | |

| Record name | 5-Isoquinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84468-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline-5-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of Isoquinoline-5-sulfonyl Chloride in pharmaceutical research?

A1: Isoquinoline-5-sulfonyl Chloride serves as a crucial intermediate in synthesizing Fasudil Hydrochloride [, , , ]. It reacts with Homopiperazine to form the final drug molecule.

Q2: Can you describe a common synthetic route for Fasudil Hydrochloride involving Isoquinoline-5-sulfonyl Chloride?

A2: Multiple research papers [, , ] outline a consistent synthesis method:

Q3: The provided research mentions "high-purity" Fasudil Hydrochloride. What are the reported purity levels achieved using Isoquinoline-5-sulfonyl Chloride in this synthesis?

A3: The research indicates that employing Isoquinoline-5-sulfonyl Chloride in the synthesis allows for achieving Fasudil Hydrochloride with high purity, exceeding 99.9% with impurity content below 0.1% [, ].

Q4: Besides purity, what other advantages are there to using this specific synthesis route?

A4: The research highlights several advantages of this synthetic approach:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.